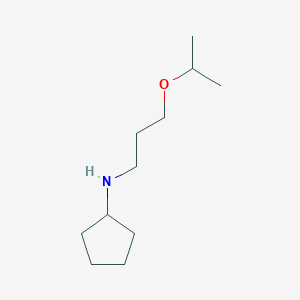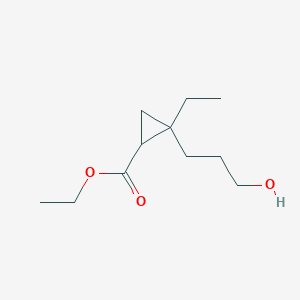
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an ethyl group, a hydroxypropyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The hydroxypropyl and ester groups can interact with enzymes and receptors, influencing biological processes .
類似化合物との比較
Similar Compounds
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Similar structure but with different substituents, leading to varied reactivity and applications.
Cyclopropane, 1-ethyl-2-methyl-: A simpler cyclopropane derivative with fewer functional groups, resulting in different chemical properties.
Uniqueness
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
528607-26-3 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-3-11(6-5-7-12)8-9(11)10(13)14-4-2/h9,12H,3-8H2,1-2H3 |
InChIキー |
OUBXOBPUTXVVRG-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC1C(=O)OCC)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


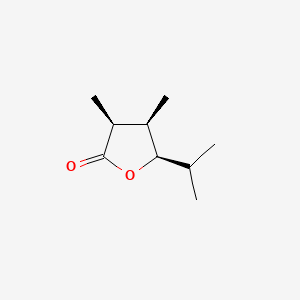

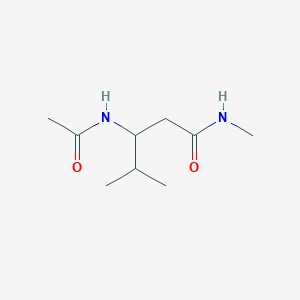


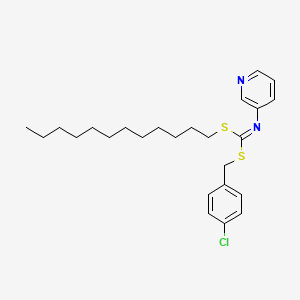
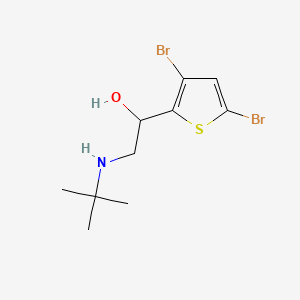
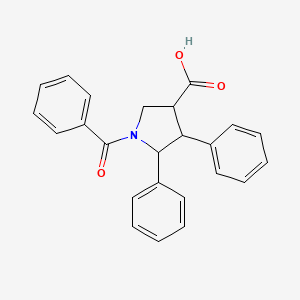
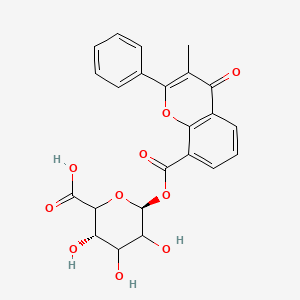
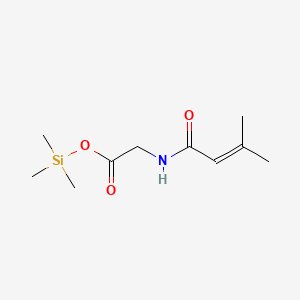
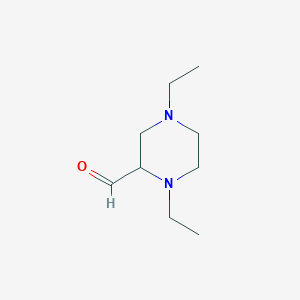
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
